Pyridine, 2-fluoro-3,5-dinitro-
Description
Pyridine, 2-fluoro-3,5-dinitro- is a heterocyclic aromatic compound featuring a pyridine backbone substituted with a fluorine atom at the 2-position and nitro (-NO₂) groups at the 3- and 5-positions. This compound is part of a broader class of fluorinated nitro-pyridines, which are of significant interest in medicinal chemistry, agrochemical research, and materials science due to their electron-withdrawing substituents.
Properties
CAS No. |
18617-38-4 |
|---|---|
Molecular Formula |
C5H2FN3O4 |
Molecular Weight |
187.09 g/mol |
IUPAC Name |
2-fluoro-3,5-dinitropyridine |
InChI |
InChI=1S/C5H2FN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H |
InChI Key |
XGGYNELCQAEEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
3,5-Dibromo-2-fluoropyridine (CAS 473596-07-5): Substituted with bromine instead of nitro groups.
2-Fluoro-3,5-dichloropyridine : Synthesized via omission of CsF in reactions, featuring chlorine substituents .
Table 1: Comparative Properties of Pyridine Derivatives
*Predicted values based on substituent contributions and analogs.
Electronic and Reactivity Differences
- Nitro vs. Halogen Substituents : Nitro groups are stronger electron-withdrawing groups (EWGs) than halogens (Br, Cl, F), making 2-fluoro-3,5-dinitropyridine more reactive in electrophilic substitution and reduction reactions. This contrasts with 3,5-dibromo-2-fluoropyridine, where bromine’s moderate EWG effect prioritizes halogen-specific reactivity (e.g., Suzuki coupling) .
- Fluorine’s Role : The 2-fluoro substituent in all analogs enhances metabolic stability and lipophilicity, critical for drug design. However, in nitro-substituted derivatives, fluorine’s inductive effect may further polarize the aromatic ring, increasing acidity at adjacent positions .
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